Cyclohex-2-ene-1,4-diol

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Cyclohex-2-ene-1,4-diol (CAS 45620-68-6) is a chiral cyclohexene diol that exists primarily as the trans-diastereomer. It is a key intermediate in the enantioselective synthesis of polyoxygenated natural products and pharmaceutical candidates.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 45620-68-6
Cat. No. B1202594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohex-2-ene-1,4-diol
CAS45620-68-6
Synonymscyclohex-2-ene-1,4-diol
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1CC(C=CC1O)O
InChIInChI=1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h1-2,5-8H,3-4H2
InChIKeyFDODVZVWGKVMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohex-2-ene-1,4-diol (CAS 45620-68-6): A Chiral Building Block for Asymmetric Synthesis and Polymer Chemistry


Cyclohex-2-ene-1,4-diol (CAS 45620-68-6) is a chiral cyclohexene diol that exists primarily as the trans-diastereomer. It is a key intermediate in the enantioselective synthesis of polyoxygenated natural products and pharmaceutical candidates [1]. Its two stereocenters and rigid cyclohexene framework make it a valuable scaffold for constructing complex molecular architectures [2]. In polymer science, derivatives of this diol have been employed to disrupt crystallinity in polyformals and polycarbonates, enhancing their processability [3].

Why In-Class Cyclohexene Diols Cannot Replace Cyclohex-2-ene-1,4-diol in Critical Applications


The specific stereochemistry of trans-cyclohex-2-ene-1,4-diol is essential for its function as a chiral synthon. The cis-diastereomer (CAS 53762-85-9) exhibits different reactivity and stereochemical outcomes in subsequent transformations, precluding its use in many asymmetric syntheses . Furthermore, non-chiral or racemic mixtures of cyclohexene diols lack the enantiomeric purity required for the preparation of optically active natural products like gabosines and conduritols [1]. In polymer applications, the trans-configuration and allylic hydroxyl groups of this specific diol provide a unique combination of reactivity and conformational flexibility that cannot be replicated by saturated cyclohexane diols or other cyclic diol isomers [2].

Quantitative Differentiation of Cyclohex-2-ene-1,4-diol Against Closest Analogs


Superior Enantiomeric Excess and Yield in Asymmetric Synthesis

The enantioselective synthesis of trans-cyclohex-2-ene-1,4-diol via a chiral p-benzoquinone equivalent achieves a final step yield of 78% and an enantiomeric excess of 95% for the (1S,4S)-enantiomer [1]. In contrast, the previously reported chloroperoxidase-catalyzed oxidation method furnished the product in only 34% yield and 70% ee [1]. This represents a 2.3-fold increase in yield and a 36% relative improvement in enantiopurity.

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Scalable Enzymatic Resolution Enables Multigram Production

A highly efficient resolution of the racemic polyfunctionalized cyclohexane (±)-7 has been achieved through enantioselective acetylation catalyzed by Candida antarctica lipase B (CAL-B) [1]. This chemoenzymatic approach enables the preparation of multigram quantities of both enantiomers of trans-cyclohex-2-ene-1,4-diol with high optical purity [1]. In contrast, previous methods were limited to milligram-scale preparations or required expensive chiral auxiliaries [2].

Biocatalysis Process Chemistry Lipase Resolution

Plasticizing Efficacy in Polyformal and Polycarbonate Systems

Derivatives of trans-cyclohex-2-ene-1,4-diol, specifically di-tert-butyl cyclohex-2-ene-1,4-diyl dicarbonate, have been synthesized and demonstrated to effectively break the crystallinity of polyformals and polycarbonates when used as plasticizers [1]. In polyformal systems, the incorporation of 1,4-dihydroxy-2-cyclohexene units enables the formation of thermally labile polymers with decomposition temperatures tunable by acid catalysis [2]. Saturated cyclohexane diols lack the necessary allylic functionality and conformational rigidity to achieve comparable plasticizing effects.

Polymer Chemistry Plasticizer Polyformals

Enabling Precursor for Stereodivergent Natural Product Synthesis

Enantiopure trans-cyclohex-2-ene-1,4-diol serves as a critical precursor for the stereodivergent synthesis of gabosines, a family of polyoxygenated cyclohexane natural products with diverse biological activities [1]. Using this chiral building block, both enantiomers of gabosine A, B, F, and related compounds can be accessed through oxidation/pyrolysis or C-S bond reduction pathways [1]. In contrast, the cis-diastereomer or non-chiral cyclohexene diols do not provide the correct stereochemical array for these transformations.

Natural Product Synthesis Gabosines Carbasugars

Optimal Use Cases for Cyclohex-2-ene-1,4-diol in R&D and Industrial Settings


Enantioselective Synthesis of Polyoxygenated Natural Products

Procure enantiopure trans-cyclohex-2-ene-1,4-diol (either (1S,4S) or (1R,4R) enantiomer) to serve as the key chiral building block in the stereodivergent synthesis of gabosines, conduritols, and related carbasugars [1]. The high enantiomeric excess (95% ee) achievable with modern synthetic methods ensures fidelity in downstream stereochemical outcomes, while the multigram scalability enables preclinical development of biologically active cyclohexane-based molecules [2].

Biocatalytic Process Development for Chiral Intermediates

Utilize the racemic polyfunctionalized cyclohexane precursor (±)-7 and Candida antarctica lipase B (CAL-B) for enzymatic resolution to produce both enantiomers of trans-cyclohex-2-ene-1,4-diol in multigram quantities [1]. This chemoenzymatic approach is ideal for process chemists seeking a scalable, environmentally benign route to enantiopure cyclohexene diols for pharmaceutical intermediate production.

Polymer Plasticizer and Thermally Labile Material Design

Incorporate trans-cyclohex-2-ene-1,4-diol or its protected derivatives (e.g., di-tert-butyl dicarbonate) into polyformal or polycarbonate matrices to disrupt crystallinity and enhance processability [1]. The allylic diol structure enables the formation of thermally labile polymers that depolymerize under mild acid catalysis, making them suitable for applications in self-developing imaging systems and transient electronics [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

Employ enantiopure trans-cyclohex-2-ene-1,4-diol as a scaffold for the preparation of chiral phosphite and phosphoramidite ligands used in asymmetric hydrogenation and cross-coupling reactions [1]. The rigid cyclohexene framework provides a defined chiral environment that can be exploited to achieve high enantioselectivity in metal-catalyzed transformations.

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